

In Focus: A Comprehensive Analysis of the KDM5B Inhibitor TK-129

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Compound of Interest

Compound Name: TK-129

Cat. No.: B10857244

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A detailed examination of the novel pyrazole-based compound, **TK-129**, reveals its potential as a therapeutic agent for myocardial fibrosis. This guide synthesizes the available preclinical data on **TK-129**, providing an in-depth look at its mechanism of action, pharmacological properties, and efficacy in experimental models. Please note that information regarding a comparable drug candidate designated "TK-130" could not be identified in scientific literature; public records associate "TK-130" with an industrial cable component.

Executive Summary

TK-129 is a potent and orally active inhibitor of Lysine-specific demethylase 5B (KDM5B), an enzyme implicated in the pathogenesis of cardiovascular diseases such as myocardial fibrosis. [1][2][3] Preclinical studies demonstrate that **TK-129** effectively reduces the activation of cardiac fibroblasts and mitigates myocardial remodeling and fibrosis in vivo.[1][2] Its mechanism of action is linked to the inhibition of the KDM5B-associated Wnt signaling pathway. This guide provides a detailed overview of the experimental data supporting the therapeutic potential of **TK-129**.

Performance and Efficacy of TK-129

The biological activity and pharmacokinetic profile of **TK-129** have been characterized through a series of in vitro and in vivo experiments.

In Vitro Activity

TK-129 demonstrates potent inhibition of the KDM5B enzyme.

Parameter	Value
Target	KDM5B
IC50	0.044 μ M
Cellular Activity	Reduces Angiotensin II-induced activation of cardiac fibroblasts

Table 1: In Vitro inhibitory activity of TK-129.

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in male Sprague-Dawley rats have shown that **TK-129** possesses favorable oral bioavailability.

Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	1350 \pm 215	485 \pm 98
Tmax (h)	0.083	1.0 \pm 0.5
AUC (ng·h/mL)	985 \pm 156	2085 \pm 354
t1/2 (h)	2.1 \pm 0.4	3.5 \pm 0.6
Oral Bioavailability (F%)	-	42.37%

Table 2: Pharmacokinetic parameters of TK-129 in rats.

In Vivo Efficacy in a Mouse Model of Myocardial Remodeling

TK-129 has shown significant efficacy in a preclinical model of isoprenaline-induced myocardial remodeling and fibrosis in mice.

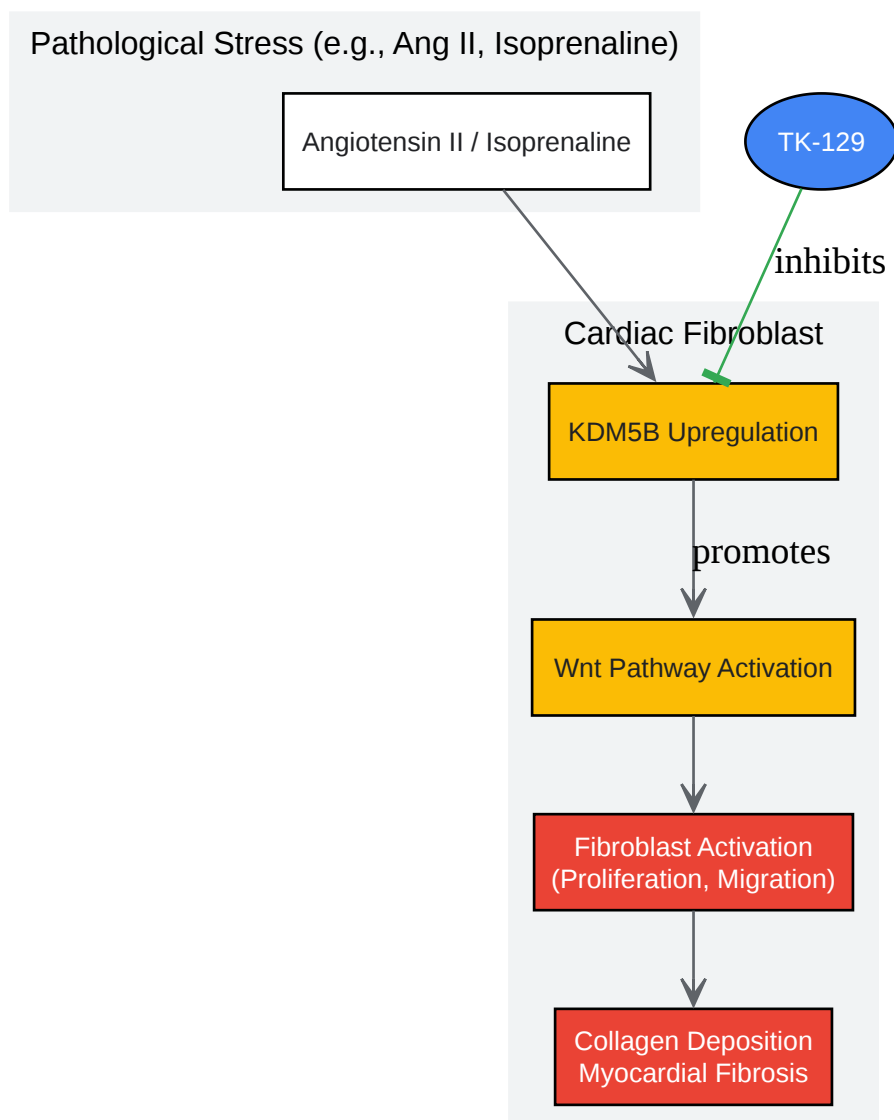
Animal Model	C57BL/6 mice with isoprenaline-induced myocardial remodeling
Dosage	50 mg/kg, oral gavage, twice daily for 24 days
Key Findings	Effectively reduces pathological myocardial remodeling and fibrosis

Table 3: In Vivo efficacy of TK-129.

Mechanism of Action: KDM5B Inhibition and the Wnt Pathway

TK-129 exerts its therapeutic effects by targeting KDM5B, a histone demethylase that plays a crucial role in regulating gene expression. Upregulation of KDM5B in cardiac fibroblasts is associated with the activation of the Wnt signaling pathway, a key cascade in the development of fibrosis. By inhibiting KDM5B, **TK-129** blocks the activation of this pro-fibrotic pathway.

TK-129 Mechanism of Action



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Mechanism of **TK-129** in myocardial fibrosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility.

KDM5B Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of **TK-129** against KDM5B.

Protocol:

- The inhibitory activity of **TK-129** against KDM5B was assessed using a biochemical assay.
- Recombinant human KDM5B was incubated with a synthetic H3K4me3 peptide substrate in the presence of N-oxalylglycine, Fe(II), and ascorbate.
- The demethylation reaction produces formaldehyde, which was quantified using a fluorescent-based detection kit.
- **TK-129** was added at varying concentrations to determine the dose-dependent inhibition.
- IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic properties of **TK-129** in rats.

Protocol:

- Male Sprague-Dawley rats were used for the study.
- For intravenous administration, **TK-129** was administered as a single bolus dose of 2 mg/kg.
- For oral administration, **TK-129** was given by gavage at a single dose of 10 mg/kg.
- Blood samples were collected at predetermined time points post-dosing.
- Plasma concentrations of **TK-129** were determined using a validated LC-MS/MS method.
- Pharmacokinetic parameters including C_{max}, T_{max}, AUC, and t_{1/2} were calculated using non-compartmental analysis. Oral bioavailability was calculated as $(AUC_{oral}/AUC_{iv}) \times (Dose_{iv}/Dose_{oral}) \times 100\%$.

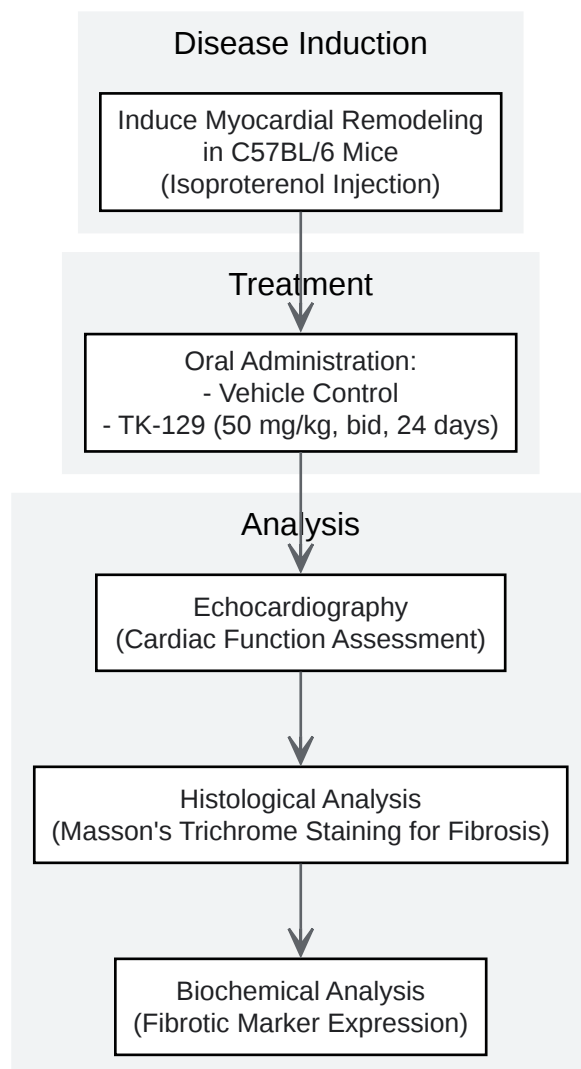
In Vivo Myocardial Remodeling and Fibrosis Model in Mice

Objective: To assess the in vivo efficacy of **TK-129** in a mouse model of myocardial fibrosis.

Protocol:

- Myocardial remodeling was induced in C57BL/6 mice by subcutaneous injection of isoproterenol.
- Mice were randomly assigned to a vehicle control group or a **TK-129** treatment group.
- The **TK-129** group received oral gavage of **TK-129** at a dose of 50 mg/kg twice daily for 24 days.
- At the end of the treatment period, cardiac function was assessed by echocardiography.
- Hearts were then harvested, and myocardial fibrosis was quantified by Masson's trichrome staining of heart tissue sections.
- The expression of fibrotic markers was analyzed by Western blotting or immunohistochemistry.

In Vivo Efficacy Evaluation Workflow



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Workflow for in vivo efficacy testing of **TK-129**.

Conclusion

The available preclinical data strongly suggest that **TK-129** is a promising drug candidate for the treatment of myocardial fibrosis. Its potent and specific inhibition of KDM5B, favorable oral pharmacokinetic profile, and demonstrated in vivo efficacy in a relevant disease model provide

a solid foundation for further development. Future studies should focus on long-term safety and efficacy in larger animal models to support the transition to clinical trials.

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References

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